Chlorhydrate de cinchonidine

Vue d'ensemble

Description

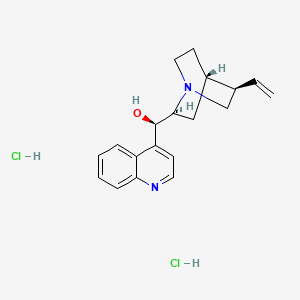

Cinchonidine Dihydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O and its molecular weight is 367.3 g/mol. The purity is usually 95%.

The exact mass of the compound Cinchonidine Dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinchonidine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonidine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement antipaludique

La cinchonidine, l’un des principaux alcaloïdes du quinquina, a historiquement joué un rôle important dans le traitement du paludisme. Alors que la quinine est l’alcaloïde du quinquina antipaludique le plus connu, la cinchonidine présente également des propriétés antipaludiques. Elle agit en interférant avec la voie de détoxification de l’hème dans le parasite du paludisme .

Synthèse asymétrique

Le chlorhydrate de cinchonidine est largement utilisé en synthèse asymétrique comme catalyseur ou réactif chiral. Sa capacité à induire la chiralité dans les réactions chimiques la rend précieuse pour produire des substances énantiomériquement pures, essentielles au développement des produits pharmaceutiques .

Phases stationnaires chirales

En chromatographie, le this compound est utilisé pour créer des phases stationnaires chirales. Ces phases spécialisées sont essentielles à la séparation énantiosélective des mélanges racémiques, permettant aux chercheurs d’isoler et d’étudier les énantiomères individuels .

Exploration de l’activité biologique

Au-delà de ses effets antipaludiques, le this compound est exploré pour d’autres activités biologiques. Cela inclut des propriétés antibactériennes et antivirales potentielles, qui pourraient conduire à de nouvelles applications thérapeutiques .

Blocs de construction modulaires

Le this compound sert de précurseur à d’autres blocs de construction modulaires et chiraux en chimie synthétique. Les transformations de la cinchonidine peuvent produire des composés comme la quincorine ou la quincoridine, utiles dans diverses voies synthétiques .

Applications dans l’industrie alimentaire

L’industrie alimentaire utilise le this compound pour ses propriétés amères. C’est un ingrédient de l’eau tonique et d’autres boissons qui nécessitent un profil de saveur amer .

Développement de méthodes analytiques

Les propriétés uniques du composé ont stimulé le développement de méthodes analytiques qualitatives et quantitatives. Ces méthodes sont cruciales pour le contrôle de la qualité et la standardisation du this compound, tant dans la recherche que dans les applications industrielles .

Recherche pharmacologique

Le this compound fait l’objet de recherches pharmacologiques continues. Les scientifiques étudient sa pharmacocinétique, son métabolisme et ses interactions potentielles avec d’autres médicaments afin d’optimiser son utilisation en thérapie .

Mécanisme D'action

Target of Action

Cinchonidine Dihydrochloride, a member of the Cinchona alkaloids, has been reported to have antimalarial properties . Its primary targets are the parasites of the genus Plasmodium, particularly Plasmodium falciparum . These parasites are responsible for causing malaria, a disease that has a significant impact on global health .

Mode of Action

It is known that cinchona alkaloids, including cinchonidine, interact with their targets in a way that inhibits the life cycle of thePlasmodium parasites . This interaction disrupts the parasites’ ability to multiply and spread, thereby alleviating the symptoms of malaria .

Biochemical Pathways

Cinchonidine Dihydrochloride affects the biochemical pathways involved in the life cycle of Plasmodium parasites . By inhibiting these pathways, Cinchonidine Dihydrochloride prevents the parasites from multiplying and spreading, which is crucial for the treatment of malaria .

Pharmacokinetics

It is known that the pharmacokinetics of cinchona alkaloids, including cinchonidine, can be influenced by factors such as the method of administration and the patient’s physiological condition .

Result of Action

The primary result of Cinchonidine Dihydrochloride’s action is the inhibition of the life cycle of Plasmodium parasites . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of malaria and helping the patient recover .

Action Environment

The efficacy and stability of Cinchonidine Dihydrochloride can be influenced by various environmental factors. For instance, the soil type can have a significant impact on the germination of the Cinchona plant, which is the natural source of Cinchonidine . Furthermore, the method of administration and the patient’s physiological condition can also affect the drug’s action .

Analyse Biochimique

Biochemical Properties

Cinchonidine Dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with heme, where Cinchonidine Dihydrochloride inhibits the polymerization of toxic hematin into hemozoin, a process crucial for the survival of the malaria parasite, Plasmodium falciparum . Additionally, Cinchonidine Dihydrochloride has been shown to interact with γ-globin gene, enhancing its expression and thereby increasing fetal hemoglobin production .

Cellular Effects

Cinchonidine Dihydrochloride exerts significant effects on various cell types and cellular processes. In erythroleukemia cells, it induces erythroid differentiation and increases the production of fetal hemoglobin . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of γ-globin mRNA and enhance the accumulation of total hemoglobin in K562 cells .

Molecular Mechanism

The molecular mechanism of Cinchonidine Dihydrochloride involves several key interactions at the molecular level. It binds to heme, preventing the polymerization of hematin into hemozoin, which is toxic to the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify hematin, leading to its death. Additionally, Cinchonidine Dihydrochloride enhances the expression of the γ-globin gene, resulting in increased production of fetal hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinchonidine Dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that Cinchonidine Dihydrochloride can maintain its effects on cellular function, including the sustained increase in fetal hemoglobin production in erythroleukemia cells .

Dosage Effects in Animal Models

The effects of Cinchonidine Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to be effective in increasing fetal hemoglobin production without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and cardiac arrhythmias have been observed . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Cinchonidine Dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 3-hydroxycinchonidine . This metabolite is further processed and excreted via the kidneys. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Cinchonidine Dihydrochloride is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

Cinchonidine Dihydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with heme and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic compartments of erythrocytes and other cell types .

Activité Biologique

Cinchonidine dihydrochloride, a derivative of the cinchona alkaloids, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and hematological disorders. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Overview of Cinchonidine Dihydrochloride

Cinchonidine dihydrochloride is primarily known for its role as a multidrug resistance (MDR) reversing agent in cancer therapy. It is structurally related to quinine and cinchonine, both of which have been utilized historically for their antimalarial properties. Recent studies highlight its potential in enhancing the efficacy of conventional chemotherapeutic agents by overcoming drug resistance mechanisms.

Cinchonidine dihydrochloride exerts its biological effects through several mechanisms:

- Reversal of Multidrug Resistance : It enhances the intracellular accumulation of anticancer drugs like doxorubicin and vincristine in MDR cell lines. This is achieved by inhibiting P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR .

- Induction of Hemoglobin Production : Studies have shown that cinchonidine can stimulate fetal hemoglobin production, making it a candidate for treating conditions like β-thalassemia. This effect is mediated through increased expression of γ-globin mRNA in erythroid cells .

- Protection Against Ototoxicity : Recent research indicates that cinchonidine can mitigate cisplatin-induced ototoxicity by reducing oxidative stress and promoting cell survival in cochlear cells .

1. Clinical Trials on MDR Reversal

A Phase I clinical trial investigated the use of cinchonine (closely related to cinchonidine) as an MDR reversing agent in patients with refractory lymphoid malignancies. Patients received continuous intravenous infusion of cinchonine alongside standard chemotherapy regimens (CHVP). The study found that cinchonine effectively enhanced the pharmacokinetics of doxorubicin without significant toxicity .

2. Erythroid Differentiation Studies

In vitro studies using K562 cells demonstrated that cinchonidine significantly promotes erythroid differentiation and increases fetal hemoglobin levels. The treatment led to a 3.17-fold increase in γ-globin mRNA expression compared to untreated controls, indicating its potential utility in hemoglobinopathies .

3. Ototoxicity Mitigation Research

Research conducted on HEI-OC1 cochlear cells showed that pretreatment with cinchonidine significantly improved cell viability and reduced mitochondrial dysfunction induced by cisplatin. Immunofluorescence assays confirmed that it preserved hair cell integrity, suggesting a protective role against cisplatin-induced hearing loss .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBQDNUZNQOCTH-WESSAKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200414 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-54-9, 24302-67-8 | |

| Record name | Cinchonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.